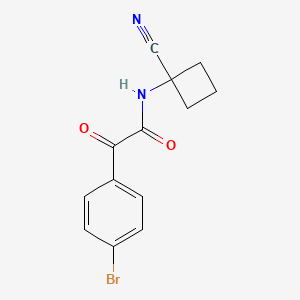

2-(4-Bromophenyl)-N-(1-cyanocyclobutyl)-2-oxoacetamide

Description

2-(4-Bromophenyl)-N-(1-cyanocyclobutyl)-2-oxoacetamide is a synthetic organic compound characterized by a 2-oxoacetamide backbone substituted with a 4-bromophenyl group and a 1-cyanocyclobutyl moiety. The 4-bromophenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and receptor binding affinity due to halogen interactions .

Properties

IUPAC Name |

2-(4-bromophenyl)-N-(1-cyanocyclobutyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c14-10-4-2-9(3-5-10)11(17)12(18)16-13(8-15)6-1-7-13/h2-5H,1,6-7H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYRNWXTNIEGAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)NC(=O)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-Bromophenyl)-N-(1-cyanocyclobutyl)-2-oxoacetamide with structurally related 2-oxoacetamide derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

- N-(4-Bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide (AMC3): This compound () shares the 4-bromophenyl group but incorporates a pyridinone ring substituted with cyano and methoxyphenyl groups. The pyridinone moiety enhances rigidity and may improve receptor selectivity, as AMC3 acts as a modulator of FPRs . In contrast, the cyanocyclobutyl group in the target compound introduces a strained cyclobutane ring, which could alter binding kinetics or metabolic stability.

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: A pyridazinone derivative () with a 4-bromophenyl group and a methoxybenzyl substituent. This compound is a potent FPR2 agonist, highlighting the importance of the 4-bromophenyl group in receptor activation. The pyridazinone core provides hydrogen-bonding sites absent in the target compound’s simpler 2-oxoacetamide backbone .

- 2-(4-Bromophenyl)-N-(2-formylphenyl)-2-oxoacetamide (3t): This analog () replaces the cyanocyclobutyl group with a formylphenyl substituent. Its synthesis yield (63%) is lower than typical yields for adamantane-indol derivatives (81–91.5%, ), suggesting steric or electronic challenges in introducing certain substituents .

Physicochemical Properties

A comparison of molecular weights and substituent effects is summarized below:

- Lipophilicity: The 4-bromophenyl group increases logP values across analogs, favoring membrane penetration. The cyanocyclobutyl group in the target compound may further enhance lipophilicity compared to polar substituents like formyl (3t) or sulfanyl ().

- Synthetic Accessibility : Adamantane-indol derivatives () achieve high yields (81–91.5%) due to stable intermediates, whereas formylphenyl analogs () show lower yields (63%), possibly due to steric hindrance.

Stability and Metabolic Considerations

- Cyclobutyl Stability : The strained cyclobutane ring in the target compound may confer resistance to oxidative metabolism compared to linear alkyl chains in other analogs.

- Cyanogroup Reactivity: The nitrile group in the target compound and AMC3 () could undergo enzymatic hydrolysis, necessitating prodrug strategies for improved bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.